molecular formula C19H20BrNO5 B2481392 Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate CAS No. 338750-68-8

Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate

Cat. No.: B2481392
CAS No.: 338750-68-8
M. Wt: 422.275
InChI Key: AQHPGJJNJBGNOU-NHDPSOOVSA-N
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Description

Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo, methoxy, and iminomethyl group attached to a phenoxy acetate backbone

Mechanism of Action

Mode of Action

The bromo group may participate in electrophilic aromatic substitution reactions . The methoxy groups could be involved in hydrogen bonding with target proteins, while the imino group might form coordinate bonds with metal ions in enzyme active sites .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its structural features, it could potentially interfere with pathways involving enzymes that recognize or process aromatic compounds or metal ions .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability would depend on these factors, as well as on its chemical stability and solubility .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. For instance, the compound’s reactivity might change under acidic or basic conditions, and its stability could be affected by high temperatures or certain chemical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5/c1-4-25-18(22)12-26-19-13(9-14(20)10-17(19)24-3)11-21-15-5-7-16(23-2)8-6-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHPGJJNJBGNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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